molecular formula C14H18N2O2 B1532371 tert-Butyl (1-methyl-1H-indol-2-yl)carbamate CAS No. 1159826-71-7

tert-Butyl (1-methyl-1H-indol-2-yl)carbamate

Cat. No.: B1532371
CAS No.: 1159826-71-7
M. Wt: 246.3 g/mol
InChI Key: YQBTXPLKZWAIGL-UHFFFAOYSA-N
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Description

tert-Butyl (1-methyl-1H-indol-2-yl)carbamate: is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-methyl-1H-indol-2-yl)carbamate typically involves the reaction of 1-methylindole with tert-butyl chloroformate in the presence of a base. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the indole attacks the carbonyl carbon of tert-butyl chloroformate, leading to the formation of the carbamate.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, solvent, and concentration of reagents, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (1-methyl-1H-indol-2-yl)carbamate can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.

    Substitution: The compound can participate in substitution reactions, especially at the indole ring, where electrophilic substitution can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed:

    Oxidation: Oxidized indole derivatives.

    Reduction: Corresponding amines.

    Substitution: Functionalized indole derivatives with various substituents.

Scientific Research Applications

Chemistry: tert-Butyl (1-methyl-1H-indol-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (1-methyl-1H-indol-2-yl)carbamate involves its interaction with biological targets, primarily through the indole moiety. The indole ring can interact with various enzymes and receptors, modulating their activity. The carbamate group can also undergo hydrolysis, releasing the active indole derivative, which can then exert its biological effects.

Comparison with Similar Compounds

  • tert-Butyl (1-methyl-1H-indol-3-yl)carbamate
  • tert-Butyl (1H-indol-3-yl)carbamate
  • tert-Butyl (1H-indol-2-yl)carbamate

Uniqueness: tert-Butyl (1-methyl-1H-indol-2-yl)carbamate is unique due to the presence of the methyl group at the 1-position of the indole ring. This structural feature can influence its reactivity and biological activity, making it distinct from other indole carbamates.

Properties

IUPAC Name

tert-butyl N-(1-methylindol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)15-12-9-10-7-5-6-8-11(10)16(12)4/h5-9H,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBTXPLKZWAIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679398
Record name tert-Butyl (1-methyl-1H-indol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159826-71-7
Record name tert-Butyl (1-methyl-1H-indol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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